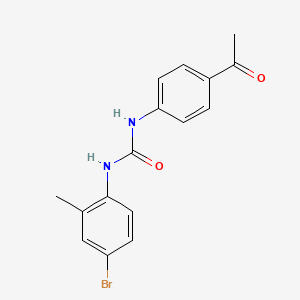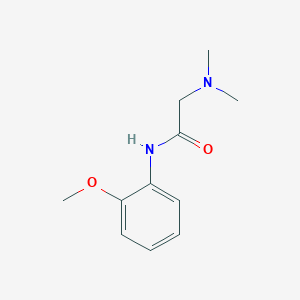![molecular formula C18H21NOS B5807446 N-(2,5-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5807446.png)
N-(2,5-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide, also known as DMTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTA is a thioamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
科学研究应用
N-(2,5-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, N-(2,5-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In material science, N-(2,5-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide has been used as a ligand in the synthesis of metal complexes, and in catalysis, it has been shown to exhibit catalytic activity in various reactions.
作用机制
The mechanism of action of N-(2,5-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation and pain. By inhibiting COX enzymes, N-(2,5-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to exhibit antioxidant and neuroprotective properties. In addition, N-(2,5-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide has been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.
实验室实验的优点和局限性
One of the advantages of using N-(2,5-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide in lab experiments is its relatively simple synthesis method, which allows for large-scale production. In addition, N-(2,5-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide is stable under various conditions, making it easy to handle and store. However, one of the limitations of using N-(2,5-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of N-(2,5-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide. One area of research could focus on the development of new drugs based on the anti-inflammatory and analgesic properties of N-(2,5-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide. Another area of research could focus on the use of N-(2,5-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide as a ligand in the synthesis of new metal complexes with potential applications in catalysis. Additionally, further studies could be conducted to better understand the mechanism of action of N-(2,5-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide and its physiological effects.
合成方法
N-(2,5-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide can be synthesized using various methods, including the reaction of N-(2,5-dimethylphenyl)acetamide with 2-methylbenzyl mercaptan in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified using column chromatography. Another method involves the reaction of N-(2,5-dimethylphenyl)acetamide with 2-methylbenzyl chloride in the presence of a base to form N-(2,5-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide.
属性
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-13-8-9-15(3)17(10-13)19-18(20)12-21-11-16-7-5-4-6-14(16)2/h4-10H,11-12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBADBCCOOQLLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSCC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-{[2-(4-chlorophenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5807372.png)
![3-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5807373.png)
![2-cyclopentyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5807380.png)
![4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5807381.png)


![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5807408.png)


![4-{2-[(1,1-dimethylbutyl)thio]ethyl}pyridine](/img/structure/B5807437.png)

![N-{[(3,5-dimethylphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5807452.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-2-oxoacetamide](/img/structure/B5807458.png)
